N-(4-Hydroxy-3-methylbutyl)-2-(methylsulfanyl)adenosine
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Overview
Description
The compound “(2R,3R,4S,5R)-2-(6-((4-Hydroxy-3-methylbutyl)amino)-2-(methylthio)-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule It features a purine base attached to a tetrahydrofuran ring, with various functional groups including hydroxyl, amino, and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
Formation of the purine base: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the tetrahydrofuran ring: This step may involve glycosylation reactions.
Functional group modifications: Introduction of hydroxyl, amino, and methylthio groups through specific reagents and conditions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include:
Optimization of reaction conditions: Temperature, solvent, and catalyst selection.
Purification techniques: Chromatography, crystallization, and other methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology
In biological research, it may serve as a probe to study enzyme interactions or metabolic pathways.
Medicine
Industry
In the industrial sector, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme inhibition: Binding to the active site of enzymes, preventing their normal function.
Receptor modulation: Interacting with cellular receptors to alter signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A purine nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable properties.
Uniqueness
The unique combination of functional groups in this compound may confer distinct biological activities or chemical reactivity, setting it apart from other similar molecules.
Properties
CAS No. |
37384-95-5 |
---|---|
Molecular Formula |
C16H25N5O5S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[(4-hydroxy-3-methylbutyl)amino]-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H25N5O5S/c1-8(5-22)3-4-17-13-10-14(20-16(19-13)27-2)21(7-18-10)15-12(25)11(24)9(6-23)26-15/h7-9,11-12,15,22-25H,3-6H2,1-2H3,(H,17,19,20)/t8?,9-,11-,12-,15-/m1/s1 |
InChI Key |
ZXIKEESFHXBLHP-YXYADJKSSA-N |
Isomeric SMILES |
CC(CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)CO |
Canonical SMILES |
CC(CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)CO |
Origin of Product |
United States |
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